

ML365 Protocol for In Vitro Electrophysiology: Application Notes and Protocols

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Compound of Interest

Compound Name: ML365

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Introduction

ML365, also known as ML204, is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2][3] These non-selective cation channels are implicated in a variety of physiological processes and are considered promising therapeutic targets for conditions such as anxiety, depression, and kidney disease.[4][5] This document provides detailed application notes and protocols for the use of **ML365** in in vitro electrophysiology experiments, designed to assist researchers in accurately characterizing its effects on TRPC4/5 channels.

TRPC4 and TRPC5 channels can form homotetramers or heterotetramers with each other and with the TRPC1 subunit.[4][6][7] Their activation is complex, involving G-protein coupled receptors (GPCRs) that signal through Gq/11 and Gi/o pathways, leading to downstream signaling cascades that open the channel pore and allow cation influx.[1][5][8] **ML365** acts as a direct blocker of the TRPC4/5 channel pore, thereby preventing this influx.[2][8]

Data Presentation

Inhibitory Potency of ML365 (ML204) and Related Compounds on TRPC Channels

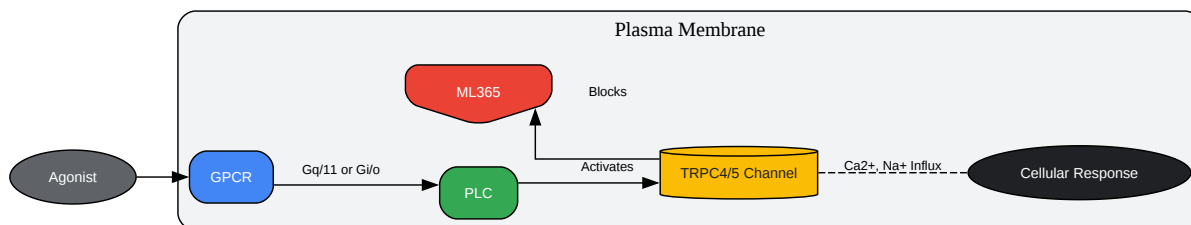
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **ML365** (ML204) and other common TRPC4/5 modulators against various TRPC channel subtypes. This data is crucial for designing experiments with appropriate compound concentrations and for understanding the selectivity profile of the inhibitors.

Compound	Target Channel	IC50 Value	Cell Type	Assay Type	Reference
ML204	TRPC4 β	0.96 μ M	HEK293	Intracellular Ca2+ Assay	[2] [3]
ML204	TRPC4 β	\sim 3 μ M	HEK293	Whole-cell Patch Clamp	[2]
ML204	TRPC5	\sim 65% inhibition at 10 μ M	HEK293	Whole-cell Patch Clamp	[2]
ML204	TRPC6	\sim 19 μ M	HEK293	Membrane Potential Assay	[2]
Clemizole	TRPC5	1.1 μ M	-	-	[1]
Clemizole	TRPC4	6.4 μ M	-	-	[1]
Clemizole	TRPC3	9.1 μ M	-	-	[6]
Clemizole	TRPC6	11.3 μ M	-	-	[6]
Pico145	TRPC4 homomer	0.35 nM	-	-	[1]
Pico145	TRPC5 homomer	1.3 nM	-	-	[1]
Pico145	TRPC4-TRPC1 heteromer	0.033 nM	-	-	[1]
Pico145	TRPC5-TRPC1 heteromer	0.199 nM	-	-	[1]

Signaling Pathways and Experimental Workflow

TRPC4/5 Channel Activation and Inhibition by ML365

The following diagram illustrates the signaling pathways leading to the activation of TRPC4 and TRPC5 channels and the point of inhibition by **ML365**. GPCR activation by agonists initiates a cascade involving G-proteins (Gq/11 or Gi/o) and Phospholipase C (PLC), ultimately leading to channel opening. **ML365** directly blocks the channel, preventing cation influx.

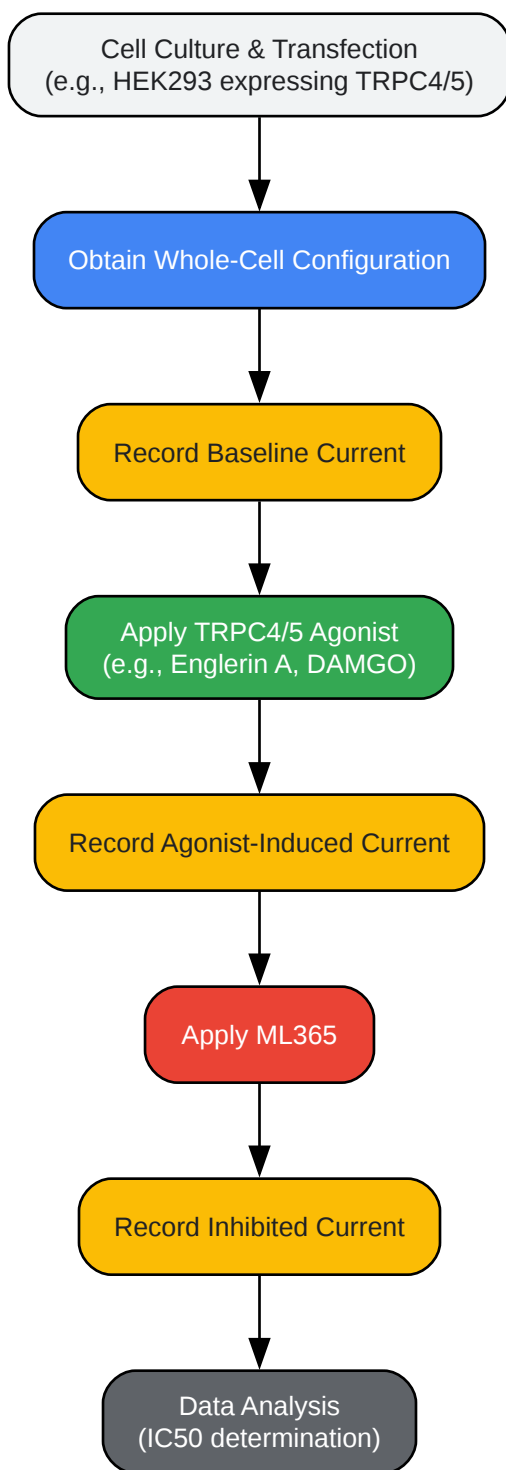


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Caption: TRPC4/5 activation by GPCR signaling and inhibition by **ML365**.

General Experimental Workflow for In Vitro Electrophysiology

This diagram outlines the typical workflow for assessing the effect of **ML365** on TRPC4/5 channels using the whole-cell patch-clamp technique. The process involves cell preparation, establishing a recording, baseline measurement, agonist application to activate the channels, and subsequent application of **ML365** to observe inhibition.



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Caption: Workflow for patch-clamp analysis of **ML365** on TRPC4/5 channels.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol is designed to measure ionic currents through TRPC4/5 channels expressed in a heterologous system (e.g., HEK293 cells) and to determine the inhibitory effect of **ML365**.

1. Cell Preparation:

- **Cell Line:** Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression.
- **Transfection:** Stably or transiently transfect HEK293 cells with the cDNA for the human or mouse TRPC4 or TRPC5 channel subunits.^[2] For studying heteromeric channels, co-transfect with TRPC1. A fluorescent reporter (e.g., GFP) can be co-transfected to identify successfully transfected cells.
- **Culture:** Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.^[2] Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

- **External (Bath) Solution (in mM):** 140 NaCl, 5 CsCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.^[9]
- **Internal (Pipette) Solution (in mM):** 140 CsCl, 2 EGTA, 10 HEPES, 2 MgCl₂, 0.2 Na₃-GTP. Adjust pH to 7.4 with CsOH.^[9] To activate channels via G-protein pathways internally, GTPγS can be included in the pipette solution.^[2]
- **ML365 Stock Solution:** Prepare a 10 mM stock solution of **ML365** in DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

3. Electrophysiological Recording:

- **Apparatus:** Use a standard patch-clamp setup with an inverted microscope, amplifier, and data acquisition system.
- **Pipettes:** Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-8 MΩ when filled with the internal solution.^[9]

- Recording Procedure:
 - Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
 - Identify a transfected cell and form a gigaohm seal between the patch pipette and the cell membrane.
 - Rupture the membrane patch to achieve the whole-cell configuration.
 - Voltage-clamp the cell at a holding potential of -60 mV.[9]
 - Record baseline currents. A voltage ramp protocol (e.g., -100 mV to +100 mV over 500 ms) can be applied periodically (e.g., every 1-2 seconds) to monitor the current-voltage (I-V) relationship.[9]

4. Experimental Procedure:

- Baseline Recording: After establishing the whole-cell configuration, record a stable baseline current for 2-5 minutes.
- Channel Activation: Perfuse the bath with the external solution containing a TRPC4/5 agonist. The choice of agonist will depend on the experimental design:
 - GPCR-mediated activation: Use an agonist for a co-expressed receptor, such as DAMGO for μ -opioid receptors or carbachol for muscarinic receptors.[2]
 - Direct activation: Use a direct channel activator like Englerin A (low nanomolar concentrations) for both TRPC4 and TRPC5.[8]
- Application of **ML365**: Once a stable agonist-induced current is achieved, co-apply **ML365** at the desired concentration along with the agonist. Apply a range of **ML365** concentrations to determine the IC₅₀ value.
- Washout: To test for reversibility, wash out **ML365** and the agonist by perfusing with the standard external solution.

5. Data Analysis:

- Measure the peak current amplitude at a specific voltage (e.g., +80 mV or -80 mV) before and after the application of the agonist and **ML365**.
- Subtract the baseline current from the agonist-induced current to obtain the net TRPC4/5 current.
- Calculate the percentage of inhibition for each concentration of **ML365**.
- Plot the percentage of inhibition against the logarithm of the **ML365** concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Conclusion

ML365 is a valuable pharmacological tool for the investigation of TRPC4 and TRPC5 channel function. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize **ML365** in in vitro electrophysiology experiments. Careful experimental design, including the choice of cell system, activation method, and appropriate concentrations of **ML365**, is critical for obtaining reliable and reproducible results. These studies will further elucidate the physiological roles of TRPC4/5 channels and their potential as therapeutic targets.

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